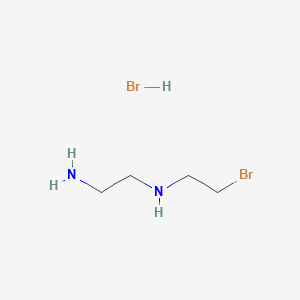
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is a chemical compound with the molecular formula C4H12Br2N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-bromoethyl group. This compound is often used in organic synthesis and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide typically involves the reaction of ethylenediamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2H4(NH2)2+BrCH2CH2OH→C4H12Br2N2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of ethylenediamine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted ethylenediamine derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include reduced ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophilic species. This compound can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler derivative without the bromoethyl group.
N1-(2-Chloroethyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
N1-(2-Iodoethyl)ethane-1,2-diamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N1-(2-Bromoethyl)ethane-1,2-diamine hydrobromide is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom provides a balance between reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C4H12Br2N2 |
|---|---|
Peso molecular |
247.96 g/mol |
Nombre IUPAC |
N'-(2-bromoethyl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C4H11BrN2.BrH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H |
Clave InChI |
QKZCYGRTJFSLPC-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCBr)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
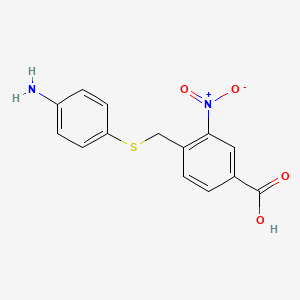
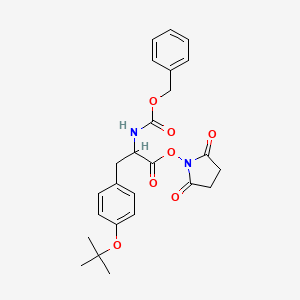
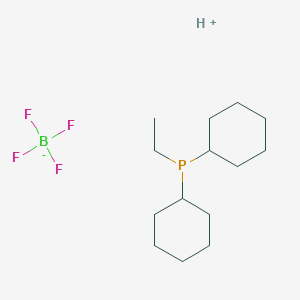

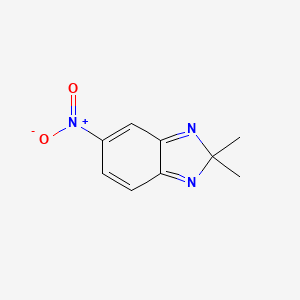
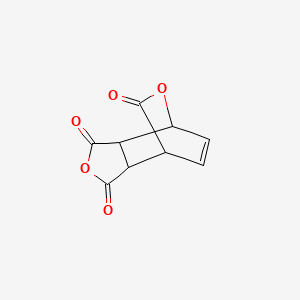
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)
